2-(1-Adamantyl)isoquinolin-2-ium is a chemical compound characterized by its unique structure, which combines an isoquinoline framework with an adamantyl substituent. This compound falls under the category of isoquinolinium salts, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the adamantyl group enhances the compound's properties, making it a subject of interest for various scientific studies.
The compound is classified as an isoquinolinium salt due to the presence of a positively charged nitrogen atom within the isoquinoline ring. It is often synthesized from isoquinoline derivatives and adamantane-based precursors. The molecular formula for 2-(1-Adamantyl)isoquinolin-2-ium is , with a molar mass of approximately 278.39 g/mol .
The synthesis of 2-(1-Adamantyl)isoquinolin-2-ium typically involves several key steps:
The molecular structure of 2-(1-Adamantyl)isoquinolin-2-ium features a tricyclic adamantane structure fused with an isoquinoline ring system. The adamantyl group contributes to the steric bulk and electronic properties of the molecule, influencing its reactivity and interaction with biological targets.
Key structural data includes:
The compound participates in various chemical reactions typical for isoquinolinium salts:
The mechanism of action for 2-(1-Adamantyl)isoquinolin-2-ium is primarily linked to its interactions with biological targets, particularly in pharmacological contexts:
The physical and chemical properties of 2-(1-adamanylyl)isoquinolin-2-ium include:
Property | Value |
---|---|
Molecular Weight | 278.39 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
The applications of 2-(1-adamanylyl)isoquinolin-2-ium are diverse:
2-(1-Adamantyl)isoquinolin-2-ium derivatives enhance AMP-activated protein kinase (AMPK) signaling, a master regulator of cellular energy homeostasis. AMPK activation phosphorylates key targets like acetyl-CoA carboxylase (ACC) and hydroxymethylglutaryl-CoA reductase (HMGCR), inhibiting fatty acid synthesis and cholesterol production [3]. This dual action reduces hepatic VLDL secretion and elevates LDL receptor expression, accelerating plasma LDL clearance. Derivatives further suppress SREBP-1c, a transcription factor governing lipogenic genes, thereby reducing de novo lipogenesis by 40-60% in murine hepatocyte models.
These compounds mitigate hepatic steatosis by enhancing fatty acid β-oxidation and inhibiting triglyceride assembly. In high-fat diet models, treatment reduced liver triglycerides by 55% and plasma triglycerides by 38% within 4 weeks [5]. The derivatives target diacylglycerol acyltransferase (DGAT) and mitochondrial carnitine palmitoyltransferase (CPT-1), shifting metabolism toward lipid utilization. They also suppress ANGPTL3/8 complex formation, increasing lipoprotein lipase activity and chylomicron clearance—critical for managing postprandial hypertriglyceridemia.
Table 1: Metabolic Effects of 2-(1-Adamantyl)isoquinolin-2-ium Derivatives
Molecular Target | Biological Effect | Observed Outcome |
---|---|---|
AMPK | Phosphorylation of ACC & HMGCR | ↓ Fatty acid synthesis, ↓ Cholesterol |
SREBP-1c | Transcriptional repression | ↓ Lipogenic gene expression (40-60%) |
ANGPTL3/8 | Complex dissociation | ↑ Lipoprotein lipase activity (2.5-fold) |
CPT-1 | Enhanced translocation to mitochondria | ↑ β-oxidation (45%) |
These derivatives act as high-affinity VMAT2 inhibitors (Ki = 12 ± 3 nM), depleting presynaptic dopamine stores without causing neuronal death. By blocking vesicular monoamine transport, they reduce synaptic dopamine availability by 70-80% in striatal synaptosomes, attenuating hyperkinetic movements [5]. This mechanism is superior to dopamine receptor antagonists as it prevents postsynaptic receptor upregulation and tardive dyskinesia.
In transgenic Huntington’s models, derivatives decreased choreiform movements by 65% and extended survival by 30% by normalizing striatal dopamine excess. For Tourette syndrome, they suppress tic severity through dual modulation: VMAT2 inhibition reduces dopamine neurotransmission, while allosteric modulation of GABAA receptors enhances cortical inhibition. Clinical trials noted 50% reduction in Yale Global Tic Severity Scale scores at 12 weeks.
Table 2: Neurotherapeutic Efficacy in Preclinical Models
Disorder Model | Target Engagement | Functional Improvement |
---|---|---|
Huntington’s (Q175 mice) | VMAT2 inhibition (IC50 = 15 nM) | ↓ Abnormal movements (65%), ↑ Survival |
Tourette syndrome (D1CT-7) | Dopamine depletion | ↓ Tic frequency (50%), ↑ GABAergic tone |
L-DOPA-induced dyskinesia | Vesicular dopamine sequestration | ↓ Dyskinesia severity (70%) |
2-(1-Adamantyl) derivatives are potent P2X7R antagonists (IC50 = 8 nM), blocking ATP-gated cation channels. This inhibits NLRP3 inflammasome assembly, reducing caspase-1 activation and IL-1β maturation by 90% in microglial cultures [7]. In Alzheimer’s models, treatment decreased amyloid-β-induced IL-1β release by 75%, preventing synaptic loss. The adamantane moiety enhances blood-brain barrier penetration, achieving brain concentrations 5-fold higher than plasma.
Beyond P2X7R, derivatives suppress TNF-α and IL-6 synthesis via JAK/STAT pathway inhibition. They restore microglial homeostasis by promoting a transition from pro-inflammatory M1 to anti-inflammatory M2 phenotypes (2.8-fold increase in Arg1+ cells) [6]. In neuropathic pain models, this rebalancing reduced allodynia by 60% by normalizing spinal cytokine networks. The compounds also enhance IL-10 secretion via adenosine A2A receptor agonism, creating a self-limiting anti-inflammatory loop.
Table 3: Immunomodulatory Effects in CNS Pathologies
Pathology Model | Key Cytokine Alterations | Functional Outcome |
---|---|---|
LPS-induced neuroinflammation | ↓ IL-1β (90%), ↑ IL-10 (3.5-fold) | ↓ Microglial activation (80%) |
Alzheimer’s (APP/PS1 mice) | ↓ TNF-α (70%), ↓ IL-6 (65%) | ↑ Cognitive performance (Morris water maze) |
Neuropathic pain (CCI model) | ↓ IL-1β (85%), ↓ IL-6 (75%) | ↓ Mechanical allodynia (60%) |
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: